molecular formula C16H13ClN2O2 B5540195 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide

2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide

Cat. No. B5540195
M. Wt: 300.74 g/mol
InChI Key: XHTORGVPWWMSLE-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide involves multi-step chemical reactions. One method involves the stirring of acrylic acid chlorides with anthranilamide derivatives in pyridine to produce a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, highlighting the compound's synthetic accessibility and potential for modification (Raffa et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, a closely related compound, has been characterized by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. The analysis reveals optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts computed using hybrid-DFT methods. These findings demonstrate the compound's intricate molecular structure and the congruence between theoretical and experimental data (Demir et al., 2016).

Chemical Reactions and Properties

2-{[3-(4-Chlorophenyl)acryloyl]amino}benzamide participates in a variety of chemical reactions, including Claisen-Schmidt condensation, which is utilized in the synthesis of various heterocyclic derivatives, demonstrating its reactivity and potential for creating diverse chemical structures (Abdulla et al., 2013).

Scientific Research Applications

Controlled Radical Polymerization

Research on the controlled radical polymerization of acrylamide derivatives, including those with specific functional groups similar to 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide, has shown promising results in creating polymers with tailored properties. For example, the reversible addition−fragmentation chain transfer (RAFT) polymerization technique has been employed to synthesize homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential of these compounds in the development of advanced polymer materials (Mori, Sutoh, & Endo, 2005).

Antipathogenic Activity

Acrylamide derivatives have also been evaluated for their antipathogenic activity, revealing that specific structural modifications can enhance their antibacterial and antimicrobial properties. For instance, the synthesis and characterization of thiourea derivatives have demonstrated significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

Further, some 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides and related compounds have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The findings indicate that these compounds act as antitubulin agents, providing a new avenue for the development of anticancer drugs (Raffa et al., 2011).

Antioxidant Properties

Some studies have explored the antioxidant properties of acrylamide derivatives, revealing that they can effectively enhance the mechanical properties and longevity of certain materials. For example, the grafting of N-(4-aminodiphenylmethane) acrylamide onto natural rubber has shown to improve its antioxidant capacity, suggesting uses in material science to enhance durability and resistance to degradation (El‐Wakil, 2006).

Photopolymerization

The study of acrylamide derivatives in the context of photopolymerization has also garnered interest. Research into the photocrosslinking properties of polyacrylamides with bromo substituted pendant cinnamoyl moieties, for instance, has highlighted their potential as negative photoresist materials for use in the electronics industry, indicating the versatility of these compounds in various technological applications (Selvam, Babu, & Nanjundan, 2005).

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-1-3-13(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTORGVPWWMSLE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-Chlorophenyl)acryloyl]amino}benzamide

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